
Hcv-IN-40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-40 is a potent, orally active hepatitis C virus nucleoside inhibitor. It has shown significant efficacy against various genotypes of the hepatitis C virus, making it a promising candidate for antiviral therapy .
Preparation Methods
The synthesis of Hcv-IN-40 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving nucleoside analogs .
Chemical Reactions Analysis
Hcv-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hcv-IN-40 has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactions.
Biology: It is used to study the replication mechanisms of the hepatitis C virus.
Medicine: It is being investigated as a potential antiviral drug for the treatment of hepatitis C.
Industry: It is used in the development of antiviral therapies and diagnostic tools
Mechanism of Action
Hcv-IN-40 exerts its effects by inhibiting the replication of the hepatitis C virus. It targets the viral RNA-dependent RNA polymerase, which is essential for viral replication. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Hcv-IN-40 is compared with other similar compounds such as sofosbuvir and ribavirin. Unlike sofosbuvir, which also targets the RNA-dependent RNA polymerase, this compound has shown higher efficacy against certain genotypes of the hepatitis C virus. Ribavirin, on the other hand, has a different mechanism of action and is often used in combination with other antiviral drugs .
Similar compounds include:
Sofosbuvir: Another nucleoside inhibitor used in the treatment of hepatitis C.
Ribavirin: An antiviral drug used in combination with other medications for the treatment of hepatitis C .
This compound stands out due to its potent activity and broad-spectrum efficacy against multiple genotypes of the hepatitis C virus.
Properties
Molecular Formula |
C21H26BrFN3O9P |
|---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
ethyl 2-[[[(2R,3R,4S,5R)-4-bromo-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C21H26BrFN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21-,36+/m1/s1 |
InChI Key |
OEFWWTWBGKIMOJ-LVGFUXGXSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)N[P@](=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
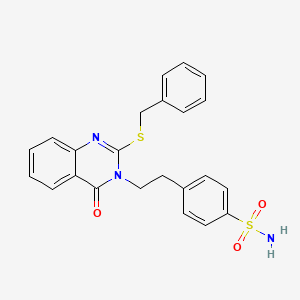
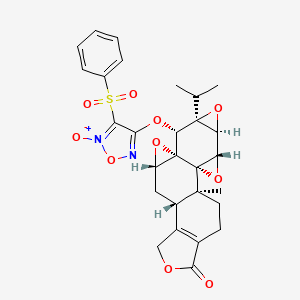

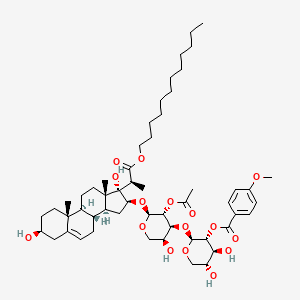
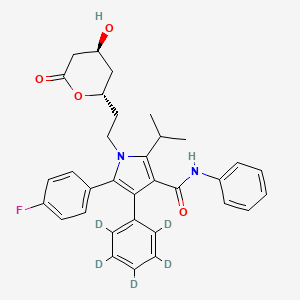

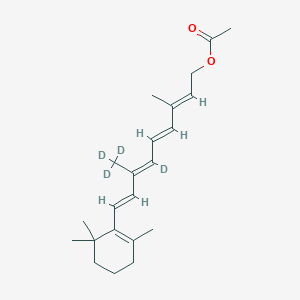
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
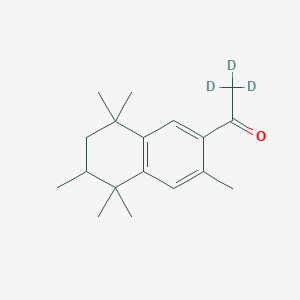
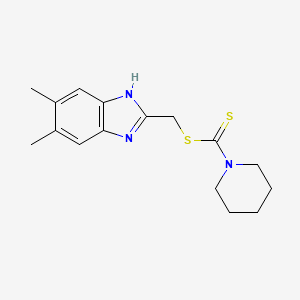


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
